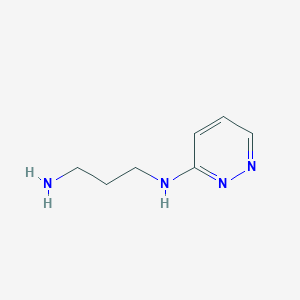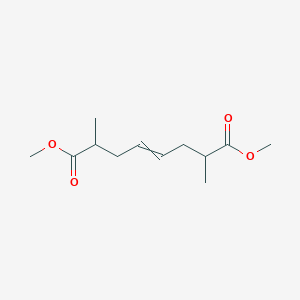
Dimethyl 2,7-dimethyloct-4-enedioate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Dimethyl 2,7-dimethyloct-4-enedioate is an organic compound with the molecular formula C12H20O4 and a molecular weight of 228.285 g/mol It is a dimethyl ester derivative of 2,7-dimethyloct-4-enedioic acid
准备方法
Synthetic Routes and Reaction Conditions: Dimethyl 2,7-dimethyloct-4-enedioate can be synthesized through several synthetic routes. One common method involves the esterification of 2,7-dimethyloct-4-enedioic acid with methanol in the presence of an acid catalyst . The reaction typically proceeds under reflux conditions to ensure complete conversion of the acid to its ester form.
Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of continuous flow reactors to maintain optimal reaction conditions and maximize yield. The purity of the final product is ensured through distillation and recrystallization techniques .
化学反应分析
Types of Reactions: Dimethyl 2,7-dimethyloct-4-enedioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding diacids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester groups to alcohols or other reduced forms.
Substitution: The ester groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic reagents like Grignard reagents or organolithium compounds can be employed for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield diacids, while reduction can produce alcohols .
科学研究应用
Dimethyl 2,7-dimethyloct-4-enedioate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in the study of metabolic pathways and enzyme interactions.
Industry: It is utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of dimethyl 2,7-dimethyloct-4-enedioate involves its interaction with specific molecular targets and pathways. The ester groups can undergo hydrolysis to release the corresponding diacid, which may interact with enzymes or receptors in biological systems. The exact pathways and targets depend on the specific application and context of use .
相似化合物的比较
Dimethyl 2,7-dimethyloct-4-enedioate: The compound itself.
2,7-Dimethyl-oct-4-enedioic acid dimethyl ester: A synonym for the compound.
2,7-Dimethyl-4-octenedioic acid, dimethyl ester: Another synonym.
Comparison: this compound is unique due to its specific structural features, such as the presence of two methyl groups and a double bond in the octenedioate backbone.
属性
分子式 |
C12H20O4 |
|---|---|
分子量 |
228.28 g/mol |
IUPAC 名称 |
dimethyl 2,7-dimethyloct-4-enedioate |
InChI |
InChI=1S/C12H20O4/c1-9(11(13)15-3)7-5-6-8-10(2)12(14)16-4/h5-6,9-10H,7-8H2,1-4H3 |
InChI 键 |
BVURTTHGMDWYFM-UHFFFAOYSA-N |
规范 SMILES |
CC(CC=CCC(C)C(=O)OC)C(=O)OC |
产品来源 |
United States |
Synthesis routes and methods
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

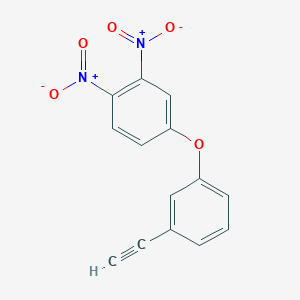
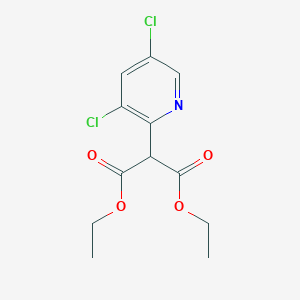

![4-[4-(3-Bromophenyl)-2-ethyl-1,3-thiazol-5-yl]pyridin-2-amine](/img/structure/B8556682.png)
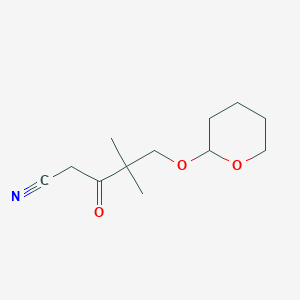

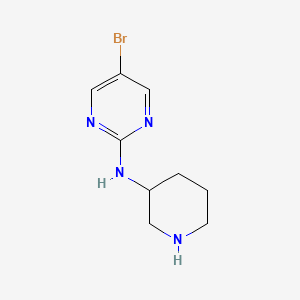
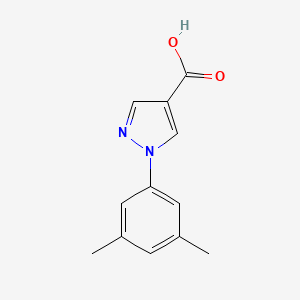
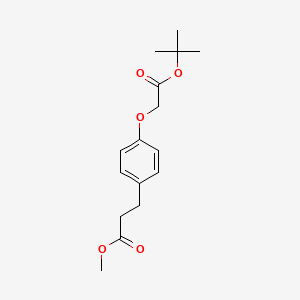
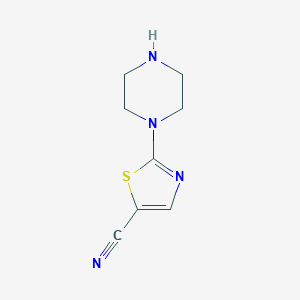
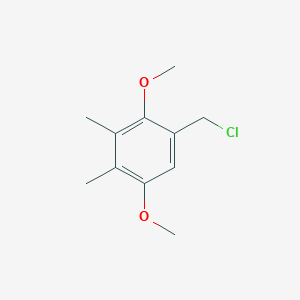
![Ethyl [2-methyl-4-(methylamino)phenoxy]acetate](/img/structure/B8556752.png)
![2-Methyl-1-(1H-pyrrol-1-yl)-1H-benzo[d]imidazole](/img/structure/B8556756.png)
